Citric acid
Overview
Description
Citric acid is a colorless crystalline organic compound that belongs to the family of carboxylic acids . It is present in practically all plants and in many animal tissues and fluids . Citric acid is involved in the physiological oxidation of fats, proteins, and carbohydrates to carbon dioxide and water . It was first isolated from lemon juice by Swedish chemist Carl Wilhelm Scheele in 1784 . It is manufactured by fermentation of cane sugar or molasses in the presence of a fungus, Aspergillus niger .
Synthesis Analysis
Citric acid is produced by the fermentation of sucrose materials and starch, especially cassava . It is produced by the action of the fungus Aspergillus niger . The fermentation process is still used nowadays across the world, particularly in China, to meet the global demand for the acid, mainly using low-cost molasses as raw materials .
Molecular Structure Analysis
The chemical formula of citric acid is C6H8O7 . This weak organic acid is composed of three carboxyl groups (-COOH) and one hydroxyl group (-OH) . This structure makes it a triprotic acid, meaning it can donate up to three protons (H+) in a solution .
Chemical Reactions Analysis
Citric acid is involved in the citric acid cycle, which occurs in the metabolism of all aerobic organisms . It is an intermediary compound in the physiological oxidation of fats, proteins, and carbohydrates to carbon dioxide and water .
Physical And Chemical Properties Analysis
Citric acid is a weak acid with a pH level between 3 and 6 . It is odorless, sour in taste, and appears as a white crystalline solid . It can occur in two forms – monohydrate or water-free (anhydrous) .
Scientific Research Applications
Applications in Agriculture and Animal Nutrition
- Citric acid enhances the intestinal health and gut microbiota in poultry, offering a potential alternative to antibiotics in animal nutrition (Melaku et al., 2021).
Industrial Biotechnology
- Citric acid is a critical product in biotechnology, with its production by Aspergillus niger marking a significant breakthrough in the field. This production process has evolved considerably over the years, showcasing the potential of fungal biology for industrial applications (Cairns, Nai, & Meyer, 2018).
Citric Acid Bioproduction
- The biotechnological production of citric acid is an area of continuous innovation, with recent patents focusing on sustainable methods and the utilization of waste substrates (Amato, Becci, & Beolchini, 2020).
Food Preservation and Processing
- Citric acid is effective in preserving the color of minimally processed food items, such as sliced radishes, when used with mild heat treatments (Goyeneche et al., 2014).
Pharmaceutical Applications
- In the pharmaceutical industry, citric acid is valued for its ability to form biodegradable polymers and enhance the attributes of drug formulations due to its physicochemical properties (Lambros, Tran, Fei, & Nicolaou, 2022).
Nanoparticle Modification
- Citric acid is used in the modification of metal oxide surfaces for nanoparticles, enabling versatile chemistries for nanoparticle functionalization (Bishop et al., 2012).
Environmental Applications
- Modified activated carbon with citric acid shows enhanced adsorption of copper ions from aqueous solutions, demonstrating its potential for environmental remediation (Chen, Wu, & Chong, 2003).
Sustainable Production
- An engineered marine cyanobacterium has been developed for the sustainable production of citric acid from CO2, representing a novel approach to environmentally friendly organic acid production (Zhang, Bryan, & Selão, 2022).
Advanced Research and Methodology
- Advances in systems metabolic engineering have significantly impacted the production of citric acid by Aspergillus niger, leading to more efficient and optimized production processes (Tong et al., 2019).
Safety And Hazards
Future Directions
The global production of citric acid is increasing by approximately 5% annually . The pharmaceutical industry utilizes 12% of the global production, whereas 70% is utilized by the food industry . Citric acid has many applications, including in flavoring, buffering, and as a chelating agent in the food and beverage industry . It is also used in cosmetics, for medical purposes, as an antioxidant, and in cleaning products .
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7, Array | |
Record name | CITRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10899 | |
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Record name | CITRIC ACID | |
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Record name | citric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Citric_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
141633-96-7 | |
Record name | Citric acid polymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID3020332 | |
Record name | Citric acid | |
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Molecular Weight |
192.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air, Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO], Solid, COLOURLESS CRYSTALS., White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry air | |
Record name | CITRIC ACID | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy- | |
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Record name | CITRIC ACID | |
Source | EU Food Improvement Agents | |
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Record name | Citric acid | |
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Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Citric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
Record name | CITRIC ACID | |
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Flash Point |
100 °C | |
Record name | CITRIC ACID | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Very soluble in water; freely soluble in ethanol; soluble in ether, In water, 3.83X10+5 mg/L at 25 °C, Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C, Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform, 592.0 mg/mL, Solubility in water, g/100ml at 20 °C: 59, Very soluble in water, slightly soluble in ether, Freely soluble (in ethanol) | |
Record name | CITRIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/10899 | |
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Record name | Citric acid | |
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Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Citric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.665 g/cu cm at 20 °C, BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C, Density: 1.542 g/cu cm /Citric acid monohydrate/, White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ | |
Record name | CITRIC ACID | |
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Mechanism of Action |
... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium., ... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively., Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine. | |
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Product Name |
Citric Acid | |
Color/Form |
Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution, Colorless, translucent crystals or powder, Rhombic crystals from water with 1 mol of water of crystallization | |
CAS RN |
77-92-9 | |
Record name | CITRIC ACID | |
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Record name | Citric acid, anhydrous [USP:JAN] | |
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Record name | Citric acid, anhydrous | |
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Record name | Citric acid | |
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Record name | Citric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANHYDROUS CITRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF417D3PSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CITRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CITRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
307 °F (anhydrous) (NTP, 1992), 153 °C | |
Record name | CITRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10899 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Citric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CITRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CITRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.